![molecular formula C20H25N5O2 B13919468 1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and are studied for their anticancer properties
Uniqueness
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride is unique due to its specific structural features that allow for selective kinase inhibition. Its combination of the pyrazolopyridine core with the piperidine and phenyl groups provides a distinct binding affinity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-24-17-9-10-21-12-16(17)18(23-24)20(27)25-11-5-6-14(13-25)19(26)22-15-7-3-2-4-8-15/h2-4,7-8,14,21H,5-6,9-13H2,1H3,(H,22,26) |
InChI Key |
PPPALZFZNDWEKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


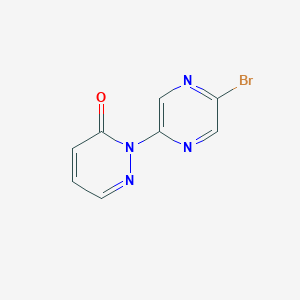
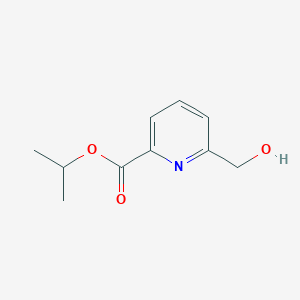
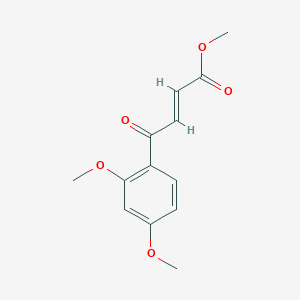
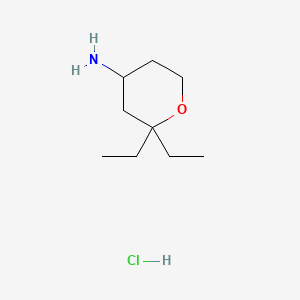
![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)

![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
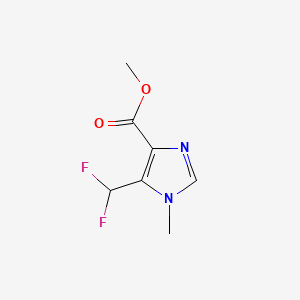
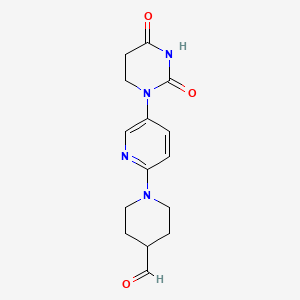
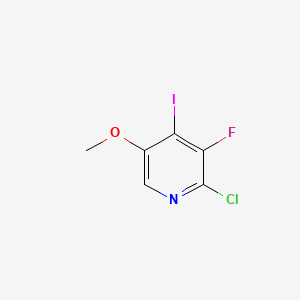

![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)

